Tenuigenin

Übersicht

Beschreibung

Tenuigenin is a major active component extracted from the roots of Polygala tenuifolia Willd, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and cognitive-enhancing effects . This compound is known for its ability to promote the proliferation and differentiation of hippocampal neural stem cells, making it a promising candidate for treating neurodegenerative diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tenuigenin is primarily isolated from the roots of Polygala tenuifolia through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Polygala tenuifolia roots. The process includes drying and grinding the roots, followed by solvent extraction and chromatographic purification. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Tenuigenin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die eine verbesserte biologische Aktivität aufweisen. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

1. Protection Against Dopaminergic Neuron Damage

Tenuigenin has been shown to protect dopaminergic neurons from inflammation-induced damage, particularly in models of Parkinson's disease. A study demonstrated that this compound administration significantly improved the survival rate of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra and increased dopamine levels in the striatum after inflammatory challenges induced by lipopolysaccharide (LPS) treatment. Specifically, treatment with 300 mg/kg of this compound for 14 weeks resulted in a 75% survival rate of dopaminergic neurons compared to control groups .

2. Amelioration of Cognitive Impairments

Research indicates that this compound may enhance cognitive functions and memory. In a study involving healthy mice, this compound was found to improve learning and memory capabilities. This suggests potential applications in treating cognitive disorders related to aging and neurodegenerative diseases .

Anti-Inflammatory Properties

1. Inhibition of Inflammatory Mediators

This compound exhibits significant anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In RAW 264.7 cells treated with LPS, this compound reduced the production of prostaglandin E2 and nitric oxide, essential mediators of inflammation. The compound also modulated key signaling pathways, including the inhibition of NF-κB activation, which is critical in inflammatory responses .

Cognitive Enhancements

1. Effects on Alzheimer's Disease

This compound has been investigated for its potential in Alzheimer's disease treatment. A study combining this compound with β-asarone showed improved efficacy of memantine, a common Alzheimer's medication. Patients receiving this combination therapy exhibited better cognitive performance as measured by the Clinical Dementia Rating scale and Mini-Mental State Examination scores compared to those on memantine alone .

2. Inhibition of Amyloid-beta Secretion

Research indicates that an extract derived from this compound, known as tenuifolin, can inhibit the secretion of amyloid-beta peptides from cultured cells. This effect is crucial as amyloid-beta accumulation is a hallmark of Alzheimer's disease pathology .

Comprehensive Data Table

Case Studies

1. Clinical Assessment in Alzheimer's Patients

In a clinical trial assessing the combination therapy of β-asarone and this compound with memantine for Alzheimer's patients, results indicated significant improvements in cognitive assessments after 12 weeks. The experiment group showed a notable decrease in clinical dementia rating scores compared to the control group, highlighting the therapeutic potential of this combination .

2. Experimental Models of Parkinson’s Disease

In animal models simulating Parkinson's disease through LPS-induced inflammation, this compound demonstrated robust neuroprotective effects by preserving dopaminergic neuron integrity and function over extended treatment periods .

Wirkmechanismus

Tenuigenin exerts its effects through multiple molecular targets and pathways:

Cognitive Enhancement: It promotes the proliferation and differentiation of hippocampal neural stem cells, leading to increased neurogenesis and improved cognitive function.

Anti-inflammatory: this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Tenuigenin wird oft mit anderen bioaktiven Verbindungen verglichen, die aus Polygala tenuifolia isoliert werden, wie z. B. Senegenin.

Ähnliche Verbindungen:

Polygala-Saponine: Diese Verbindungen sind Vorläufer von this compound und Senegenin und zeigen ähnliche pharmakologische Aktivitäten.

Einzigartigkeit von this compound:

- This compound ist einzigartig in seiner Fähigkeit, die Proliferation und Differenzierung von Neuralstammzellen zu fördern, eine Eigenschaft, die bei anderen ähnlichen Verbindungen nicht so häufig beobachtet wird .

- Seine doppelte Wirkung von Neuroprotektion und kognitiver Steigerung macht es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und vielfältigen Anwendungen machen es zu einem wertvollen Gegenstand der laufenden Forschung.

Biologische Aktivität

Tenuigenin (TNG), a saponin derived from the root of the traditional Chinese herb Polygala tenuifolia, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, particularly focusing on its anti-inflammatory, neuroprotective, and cytoprotective properties.

1. Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. Research indicates that TNG significantly reduces the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Specifically, TNG treatment resulted in decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes, which are critical for inflammatory responses.

Key Findings:

- Reduction in Pro-inflammatory Cytokines : TNG administration decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models, demonstrating its ability to modulate inflammatory cytokine release .

- Inhibition of MAPK and NF-κB Pathways : TNG inhibits phosphorylation of JNK1/2, ERK1/2, p38 MAPK, and NF-κB (p65), which are essential for inflammation signaling .

- Nrf2/HO-1 Signaling Activation : TNG promotes the expression of heme oxygenase-1 (HO-1) through nuclear translocation of Nrf2, contributing to its anti-inflammatory properties .

2. Neuroprotective Effects

This compound has been shown to protect neurons from various forms of damage, particularly in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Case Studies:

- Parkinson's Disease Model : In a study involving LPS-induced dopaminergic neuron damage in rats, TNG treatment improved the survival rate of tyrosine hydroxylase-immunoreactive neurons by 75% and significantly restored dopamine levels in the striatum .

- Cognitive Dysfunction : TNG has demonstrated efficacy in reducing tau protein hyperphosphorylation and oxidative stress in streptozotocin-induced Alzheimer's models, thereby improving cognitive function .

Mechanistic Insights:

- Autophagy Activation : TNG enhances the expression of PINK1 and Parkin, promoting mitochondrial quality control through autophagy .

- Neural Stem Cell Proliferation : TNG stimulates the proliferation and differentiation of neural stem cells into neurons and astrocytes, which may contribute to its neuroprotective effects .

3. Cytoprotective Properties

This compound also exhibits cytoprotective effects against oxidative stress and ferroptosis.

Research Findings:

- Oxidative Stress Modulation : In PC12 cells exposed to corticosterone-induced toxicity, TNG reduced oxidative stress markers and improved cell viability by modulating antioxidant enzyme activity .

- Ferroptosis Inhibition : TNG has been shown to inhibit ferroptosis-related protein expression in neuronal cells, indicating potential therapeutic applications in conditions associated with iron overload and oxidative damage .

Summary Table: Biological Activities of this compound

| Activity Type | Mechanism | Model/System | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Inhibition of iNOS and COX-2 | RAW 264.7 macrophages | Reduced PGE2 and NO production |

| MAPK/NF-κB pathway inhibition | Animal models | Decreased TNF-α and IL-1β levels | |

| Neuroprotection | Promotion of PINK1/Parkin | Dopaminergic neurons | Improved neuron survival in PD models |

| Reduction of tau hyperphosphorylation | Alzheimer's models | Enhanced cognitive function | |

| Cytoprotection | Modulation of oxidative stress | PC12 cells | Increased cell viability under stress |

| Ferroptosis inhibition | Neuronal models | Reduced ferroptosis-related protein expression |

Eigenschaften

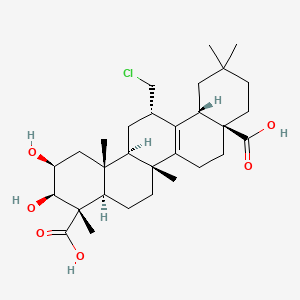

IUPAC Name |

(2S,3R,4S,4aR,6aR,8aS,12aS,13S,14aR,14bR)-13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)/t16-,18+,19+,20-,21+,23+,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHJIJJSDGEHNS-MYLFLSLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@@H](C4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CCl)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947632 | |

| Record name | Senegenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2469-34-3 | |

| Record name | Senegenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senegenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senegenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2469-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENEGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06S1QH951L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.